molecular formula C9H15NO2 B115283 (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one CAS No. 148028-26-6

(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one

Katalognummer: B115283
CAS-Nummer: 148028-26-6
Molekulargewicht: 169.22 g/mol
InChI-Schlüssel: GWNYIBDPCPPSNC-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry.

Eigenschaften

CAS-Nummer

148028-26-6

Molekularformel

C9H15NO2

Molekulargewicht

169.22 g/mol

IUPAC-Name

(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C9H15NO2/c1-4-5-10-8(7(2)3)6-12-9(10)11/h4,7-8H,1,5-6H2,2-3H3/t8-/m1/s1

InChI-Schlüssel

GWNYIBDPCPPSNC-MRVPVSSYSA-N

SMILES

CC(C)C1COC(=O)N1CC=C

Isomerische SMILES

CC(C)[C@H]1COC(=O)N1CC=C

Kanonische SMILES

CC(C)C1COC(=O)N1CC=C

Synonyme

2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(9CI)

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include continuous flow reactors, automated synthesis, and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

(4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxazolidinone derivatives with different oxidation states.

    Reduction: Reduction of the oxazolidinone ring to form amino alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at the nitrogen or carbon atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product and include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazolidinone derivatives, while reduction may produce amino alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one include other oxazolidinone derivatives with different substituents. Examples include:

  • 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,®-(9CI)
  • 2-Oxazolidinone,4-(1-methylethyl)-3-(2-propenyl)-,(S)-(8CI)

Uniqueness

The uniqueness of (4S)-4-propan-2-yl-3-prop-2-enyl-1,3-oxazolidin-2-one lies in its specific chiral configuration and substituents, which may confer distinct biological activities and chemical reactivity compared to other oxazolidinone derivatives.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.